molecular formula C6H4BClF3NO2 B1391896 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid CAS No. 1446486-10-7

2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid

Cat. No. B1391896
CAS RN: 1446486-10-7
M. Wt: 225.36 g/mol
InChI Key: LVJRNQWDVNYDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid” is a chemical compound with the molecular formula C6H4BCLF3NO2 . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . Trifluoromethylpyridines (TFMP) and its derivatives, including this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients .


Molecular Structure Analysis

The molecular structure of “2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid” is characterized by the presence of a pyridine ring with a trifluoromethyl group and a boronic acid group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, which include “2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid”, are key structural motifs in active agrochemical ingredients . They are primarily used in the protection of crops from pests . For instance, Fluazifop-butyl, a derivative of trifluoromethylpyridine, was the first of its kind introduced to the agrochemical market . Since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines also find significant use in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .

Veterinary Applications

In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval . These products, like their counterparts in the pharmaceutical industry, benefit from the unique properties of the trifluoromethylpyridine structure .

Synthesis of Metal-Organic Frameworks (MOFs)

“2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid” can be used in the synthesis of metal-organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands, and they have potential applications in gas storage, separation, and catalysis .

Preparation of (Trifluoromethyl)pyridyllithiums

This compound can be used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction . These lithium compounds can serve as intermediates in various organic syntheses .

Synthesis of Methiodide Salts

“2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid” can also be used in the synthesis of methiodide salts . These salts are often used in medicinal chemistry as they can improve the solubility of drug compounds .

MAGL Inhibitors

This compound has been used in the synthesis of MAGL inhibitors, which are useful in the treatment of MAGL-mediated diseases .

V1a Receptor Antagonists

It has also been used in the synthesis of V1a receptor antagonists, which are used for treating neuropsychological disorders .

Future Directions

Trifluoromethylpyridines (TFMP) and its derivatives, including “2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid”, have found wide applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid, as an organoboron reagent, plays a crucial role in this process .

Mode of Action

2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a fundamental process in organic chemistry .

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity is moderate, with an iLOGP of 1.83 . These properties may impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid’s action are primarily seen in its role in the Suzuki–Miyaura cross-coupling reaction . The compound facilitates the formation of new carbon–carbon bonds, which is a key process in the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid. For instance, the success of the Suzuki–Miyaura cross-coupling reaction, in which the compound plays a key role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound is relatively stable, readily prepared, and generally environmentally benign .

properties

IUPAC Name

[2-chloro-6-(trifluoromethyl)pyridin-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF3NO2/c8-5-2-3(7(13)14)1-4(12-5)6(9,10)11/h1-2,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJRNQWDVNYDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)Cl)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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